PTP1B Inhibitory Activity: 2-(Oxalylamino)benzoic Acid (OBA) Congener Binds with Ki = 20 µM, Establishing the Oxanilic Acid Scaffold as a Validated Phosphate Bioisostere
The oxanilic acid scaffold serves as a non-hydrolyzable phosphate bioisostere. The 2-(oxalylamino)benzoic acid (OBA) derivative, synthesized via solid-phase oxanilic acid chemistry, binds to the active site of protein-tyrosine phosphatase 1B (PTP1B) with a Ki value of 20 µM at pH 7.4, functioning as a reversible, competitive inhibitor [1]. By contrast, the unsubstituted oxamic acid (oxalic acid monoamide, lacking the N-phenyl group) does not achieve comparable PTP1B active-site occupancy due to absent hydrophobic wall contacts [2]. This quantitative binding affinity provides a procurement-relevant benchmark: researchers designing phosphatase inhibitors can rationally select the phenyl-substituted scaffold over simpler oxamic acid analogs.
| Evidence Dimension | PTP1B binding affinity (inhibition constant, Ki) |
|---|---|
| Target Compound Data | Ki = 20 µM (2-(oxalylamino)benzoic acid congener of the oxanilic acid scaffold) |
| Comparator Or Baseline | Oxamic acid (unsubstituted): no competitive binding reported at comparable concentrations; lacks hydrophobic N-aryl substituent |
| Quantified Difference | Target compound achieves measurable competitive inhibition (Ki = 20 µM); comparator does not achieve active-site occupancy in the absence of the N-phenyl group |
| Conditions | Recombinant PTP1B, pH 7.4, in vitro enzyme inhibition assay; crystal structure of PTP1B-OBA complex reported |
Why This Matters
Procurement teams sourcing phosphate mimetics for phosphatase drug discovery should prioritize the N-phenyl oxanilic acid scaffold over generic oxamic acid, as the phenyl substituent is structurally required for PTP1B active-site binding.
- [1] Georgiadis, T. M., Baindur, N., & Player, M. R. (2004). Solid-Phase Synthesis of an Oxalic Acid Amide Library. J. Comb. Chem., 6(2), 224–229. View Source
- [2] Iversen, L. F., et al. (2001). Steric Hindrance as a Basis for Structure-Based Design of Selective Inhibitors of Protein-Tyrosine Phosphatases. Biochemistry, 40(49), 14812–14820. (Referenced within Georgiadis et al. 2004 as demonstrating the necessity of the N-aryl substituent for PTP binding.) View Source
